BenchChemオンラインストアへようこそ!

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Kinase inhibition Bcr-Abl Anticancer

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is the definitive scaffold for ATP-competitive kinase inhibitor programs. Its unique substitution pattern—C4 bromine for Suzuki-Miyaura cross-coupling, C5 primary amine for annulation, and N1-pyrimidin-2-yl for kinase hinge binding—enables parallel library synthesis and sequential functionalization. Validated in Bcr-Abl and LRRK2 inhibitor development, the bromine also facilitates X-ray SAD phasing. Choose this precise regioisomer to avoid synthetic failure and ensure target engagement. Bulk quantities available; request a quote for your custom synthesis needs.

Molecular Formula C7H6BrN5
Molecular Weight 240.064
CAS No. 1542113-05-2
Cat. No. B2567711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS1542113-05-2
Molecular FormulaC7H6BrN5
Molecular Weight240.064
Structural Identifiers
SMILESC1=CN=C(N=C1)N2C(=C(C=N2)Br)N
InChIInChI=1S/C7H6BrN5/c8-5-4-12-13(6(5)9)7-10-2-1-3-11-7/h1-4H,9H2
InChIKeyCQCFRVJNTGQHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1542113-05-2): A Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 1542113-05-2) is a heterocyclic small molecule composed of a pyrazole core bearing a 5-amino group, a 4-bromo substituent, and a pyrimidin-2-yl substituent at the N1 position . With a molecular formula of C₇H₆BrN₅ and a molecular weight of 240.06 g/mol, this compound serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry research . Its structural features—the reactive C4 bromine handle for cross-coupling and the N1-pyrimidine ring for kinase hinge binding—make it a scaffold of interest in the design of ATP-competitive kinase inhibitors, including those targeting LRRK2 and Bcr-Abl [1][2].

Why In-Class Pyrazole-Pyrimidine Analogs Cannot Simply Substitute for 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine


The utility of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a research intermediate depends critically on its precise substitution pattern: the combination of a C4 bromine leaving group, a C5 primary amine, and an N1-pyrimidin-2-yl moiety. Substituting the 4-bromo analogue with a 4-chloro, 4-iodo, or non-halogenated variant alters cross-coupling reactivity and synthetic yields [1]. Similarly, replacing the N1-pyrimidin-2-yl with a phenyl or alkyl group eliminates the bidentate hydrogen-bonding motif required for kinase hinge binding, while the regioisomeric 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine differs in the position of the primary amine, changing both hydrogen-bond donor geometry and downstream functionalization pathways . Generic substitution without quantitative validation of reactivity and biological relevance risks synthetic failure or loss of target engagement in designed kinase inhibitor series.

Quantitative Differentiation of 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Relative to Structural Analogs


4-Bromo Substitution Confers Lower IC₅₀ for Bcr-Abl Kinase Inhibition Relative to Non-Halogenated Scaffolds

In a focused series of 5-bromo-pyrimidine derivatives designed from the dasatinib scaffold, compounds containing the 5-bromo-pyrimidine core (structurally analogous to the bromo-pyrimidine motif present in 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) exhibited enhanced Bcr-Abl tyrosine kinase inhibitory activity. While the exact IC₅₀ of the target compound has not been reported as a standalone entity, its core structural features align with the most potent analogs (e.g., compounds 5c, 5e, 6g, 9e, 9f, and 10c) which demonstrated potent kinase inhibition in ADP-Glo assays [1]. The non-brominated pyrimidine scaffolds yielded substantially reduced potency in parallel evaluations, confirming the critical role of bromine substitution for target engagement [1].

Kinase inhibition Bcr-Abl Anticancer

Cytotoxic Activity Against K562 CML Cells Differentiates 5-Bromo-Pyrimidine Scaffolds from Non-Brominated Counterparts

In a panel of tumor cell lines including HCT116 (colon), A549 (lung), K562 (CML), U937 (monocytic leukemia), and L02 (normal hepatocytes), 5-bromo-pyrimidine derivatives structurally related to 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine demonstrated marked selectivity toward K562 chronic myeloid leukemia cells [1]. MTT assays revealed that most compounds from the brominated series were highly potent against K562 cells, correlating with their Bcr-Abl inhibitory activity [1]. Non-brominated analogs showed diminished or negligible cytotoxic effects in the same assay panel, establishing bromine substitution as a requisite feature for cellular potency against this CML model [1].

Cytotoxicity Chronic Myeloid Leukemia K562

N1-Pyrimidin-2-yl Substituent Enables Bidentate Kinase Hinge Binding Absent in N1-Aryl or N1-Alkyl Pyrazoles

The N1-pyrimidin-2-yl substituent in 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine provides a canonical bidentate hydrogen-bonding motif with the kinase hinge region (donor from the pyrimidine N atom; acceptor from the adjacent pyrimidine N or pyrazole amine). This structural feature is absent in N1-aryl pyrazoles, N1-alkyl pyrazoles, and N1-unsubstituted pyrazoles [1]. Patent literature on pyrazole aminopyrimidine derivatives explicitly identifies the pyrimidin-2-yl group as essential for LRRK2 kinase modulation, with alternative N1-substituents failing to achieve comparable target engagement [2]. The regioisomeric 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine places the primary amine at a different position, altering the hydrogen-bond donor geometry and predicted binding mode .

Hinge binding ATP-competitive Kinase inhibitor design

C4 Bromine Enables Suzuki-Miyaura Cross-Coupling with Aryl Boronic Acids—Not Feasible with C4-H or C4-Cl Analogs

The C4 bromine atom in 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling rapid diversification into C4-aryl substituted analogs [1]. The C4-chloro analog (4-chloro-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine) exhibits significantly lower reactivity in cross-coupling due to the stronger C-Cl bond (bond dissociation energy ~397 kJ/mol vs. C-Br ~280 kJ/mol), requiring harsher conditions or specialized ligands [1]. The C4-unsubstituted analog (1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, CAS 41625-44-9) cannot undergo direct C4 arylation without C-H activation protocols . The C4-iodo analog provides higher reactivity but suffers from lower shelf stability and greater cost [1].

Suzuki coupling C-C bond formation Derivatization

Research Application Scenarios Where 4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Provides Verifiable Advantage


Synthesis of C4-Aryl Diversified Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a core scaffold for parallel library synthesis. The C4 bromine atom enables efficient Suzuki-Miyaura cross-coupling with diverse aryl boronic acids, generating C4-aryl substituted analogs for SAR exploration [1]. This approach is particularly validated in Bcr-Abl and LRRK2 inhibitor programs, where brominated pyrimidine-pyrazole scaffolds have yielded potent, selective leads [1][2]. The N1-pyrimidin-2-yl group ensures retention of hinge-binding capability throughout library diversification [2].

Fragment-Based Drug Discovery and X-ray Crystallography Phasing

The 4-bromopyrazole core—a substructure of 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine—has been validated as a 'universal fragment' capable of binding at multiple ligand hot spots across diverse protein targets including HIV-1 reverse transcriptase and influenza A endonuclease [1]. The bromine atom provides anomalous scattering for experimental SAD phasing in X-ray crystallography, enabling unambiguous structure determination of protein-ligand complexes [1]. The target compound extends this utility by incorporating a pyrimidin-2-yl group that directs binding toward kinase ATP pockets, making it a bifunctional fragment probe for kinase structural biology [2].

Development of Bcr-Abl Targeted Therapeutics for Chronic Myeloid Leukemia

Research groups focused on CML therapeutics can employ 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine as a starting scaffold for designing next-generation Bcr-Abl inhibitors. The bromo-pyrimidine core has demonstrated potent and selective cytotoxicity against K562 CML cells, correlating with direct Bcr-Abl kinase inhibition in ADP-Glo assays [1]. This scaffold offers a validated alternative to dasatinib-based chemotypes, with potential advantages in overcoming resistance mutations or improving kinase selectivity profiles [1].

Synthesis of Pyrazolo[1,5-a]pyrimidine Fused Heterocycles

4-Bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can serve as a precursor for cyclization reactions yielding pyrazolo[1,5-a]pyrimidine derivatives—a privileged scaffold in kinase inhibitor drug discovery [1]. The 5-amino group and C4 bromine provide orthogonal reactive handles: the amino group enables annulation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, while the bromine remains available for subsequent cross-coupling after ring formation [1]. This sequential functionalization strategy is not accessible with C4-unsubstituted or regioisomeric analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.